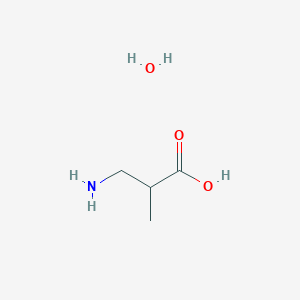

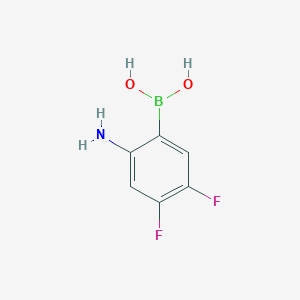

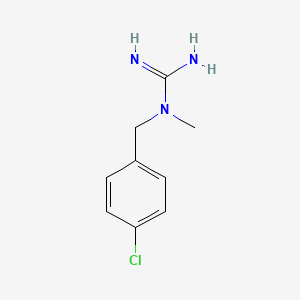

![molecular formula C8H13NO B1520657 2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol CAS No. 915923-64-7](/img/structure/B1520657.png)

2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol

Overview

Description

“2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol” is a chemical compound with the CAS Number: 915923-64-7 . It has a molecular weight of 139.2 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-8,10H,3-6H2 . This indicates that the compound has a bicyclic structure with an ethanol group attached to it.Physical and Chemical Properties Analysis

This compound has a molecular weight of 139.2 . It is solid in physical form and is stored at a temperature of -20C .Scientific Research Applications

Novel Routes to Oxazabicycloheptenes

The reaction of 1-chloro-1-nitroso cyclohexane with cyclopentadiene in ether: ethanol produces 2-aza-3-oxabicyclo [2.2.1] heptene hydrochloride. This compound, generated in situ with pyridine, can be acylated with acid chlorides and anhydrides, offering a novel route to diverse oxazabicycloheptenes. The base-generated compound reacts with formalin, PhNCS, and i-AmONO to produce Mannich base adduct, thiourea, and nitroso compound, respectively (Ranganathan et al., 1981).

Ruthenium-Catalyzed Ring-Opening Reactions

Ruthenium-catalyzed nucleophilic ring-opening reactions of 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols produce trans-1,2-ring opened products exclusively, demonstrating the influence of catalyst choice on product regio- and stereoisomerism. This process shows moderate to excellent stereoselectivity with various alcohols (Machin et al., 2009).

Enzymatic Resolution for Biologically Active Intermediates

Enzymatic resolution of endo-7-oxabicyclo [2.2.1] hept-2-yl butyrates using lipase from Candida cylindracea leads to optically pure bicyclic alcohols and esters, which are key intermediates for synthesizing biologically active compounds (Saf et al., 1988).

Anti-Bacterial Agents and β-Lactamase Inhibitors

The synthesis of 6-azabicyclo[3.2.0]hept-2-ene derivatives has shown potential for anti-microbial potency and β-lactamase inhibition activity, indicating their utility in developing new antibacterial agents (Singh & Cooper, 1994).

Synthons for Drug Candidates

The enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one are used as versatile synthons in drug candidate synthesis. Their bioresolution approach, utilizing lactamase catalyzed resolution, has been highlighted for its efficiency (Holt-Tiffin, 2009).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of therapeutic drugs , suggesting that it may interact with biological targets.

Mode of Action

The specific mode of action of 2-(2-Azabicyclo[22It’s known that similar azabicyclic compounds can undergo various chemical reactions to form addition products . These reactions could potentially alter the function of the compound’s biological targets.

Biochemical Pathways

Similar compounds have been used in the synthesis of carbocyclic nucleosides , which are involved in numerous biochemical pathways, including nucleic acid synthesis.

Pharmacokinetics

The compound’s molecular weight (1392 g/mol ) suggests that it may have favorable absorption and distribution characteristics.

Result of Action

Similar compounds have been used in the synthesis of therapeutic drugs , suggesting that they may have beneficial effects at the molecular and cellular levels.

Action Environment

It’s known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.

Properties

IUPAC Name |

2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-8,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVSPRKOBLRZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660736 | |

| Record name | 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-64-7 | |

| Record name | 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate](/img/structure/B1520575.png)

![[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1520576.png)

![1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride](/img/structure/B1520588.png)